molecular formula C17H13NO B610386 Quininib CAS No. 143816-42-6

Quininib

Numéro de catalogue B610386
Numéro CAS: 143816-42-6
Poids moléculaire: 247.297
Clé InChI: NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Quininib is a small molecule drug with anti-angiogenic activity . It has a molecular weight of 283.75 g/mol . This compound was initially identified as a drug hit during a random chemical library screen for determinants of developmental ocular angiogenesis .


Synthesis Analysis

This compound is a stereoisomer of quinine, which is derived from the bark of the South American cinchona tree . The synthesis of quinine has been achieved , and the enzymes of this biosynthetic pathway have been discovered . The enzymatic basis for quinine biosynthesis was investigated, and three enzymes involved in the early and late steps of the pathway were discovered .


Molecular Structure Analysis

This compound is a quinoline derivative . The molecular structure of quinine, a stereoisomer of this compound, has been described in several studies .


Chemical Reactions Analysis

Quinones, the class of compounds to which this compound belongs, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . The chemical reactivity of quinones has been studied to understand their biological activity .

Applications De Recherche Scientifique

Quininib : Applications en recherche scientifique

    Antagonisme des récepteurs des leucotriènes cystéinyles : this compound agit comme un antagoniste des récepteurs des leucotriènes cystéinyles 1 et 2 (CysLT1-2), avec des valeurs de CI50 de 1,2 et 52 μM, respectivement. Cet antagonisme est important dans la recherche sur les réponses inflammatoires et l'asthme où les leucotriènes jouent un rôle clé {svg_1}.

    Inhibition de l'angiogenèse développementale : C'est un puissant inhibiteur de l'angiogenèse développementale, en particulier dans l'œil du poisson-zèbre, ce qui le rend précieux pour l'étude des pathologies néovasculaires oculaires {svg_2}.

    Pathologies néovasculaires oculaires : This compound peut compléter les agents biologiques anti-VEGF actuels dans la recherche sur les pathologies néovasculaires oculaires, offrant une stratégie de traitement alternative potentielle {svg_3}.

    Inhibition de la revascularisation rétinienne : Le composé s'est avéré inhiber efficacement la revascularisation rétinienne chez les modèles murins de rétinopathie induite par l'oxygène (OIR), ce qui est crucial pour comprendre et traiter les rétinopathies prolifératives {svg_4}.

    Inhibition de l'angiogenèse dans les modèles de rétinopathie : This compound est efficace pour inhiber l'angiogenèse dans le modèle de rétinopathie induite par l'oxygène chez la souris, qui est un modèle important pour l'étude des rétinopathies prolifératives {svg_5}.

Pour des informations plus détaillées sur chaque application, des recherches et lectures supplémentaires de la littérature scientifique seraient nécessaires.

{svg_6}MCE - MCE-生物活性分子大师 {svg_7}MilliporeSigma

Mécanisme D'action

Target of Action

Quininib primarily targets the cysteinyl leukotriene receptor 1 (CysLT 1) which is involved in inflammation and has been linked to a range of diseases, including cancer . It also modulates the expression of ferroptosis markers in cells .

Mode of Action

This compound interacts with its targets by acting as an antagonist to the CysLT 1 receptor . This interaction alters the expression of ferroptosis markers in cells . Ferroptosis is a relatively new type of cell death driven by iron-dependent peroxidation of phospholipids .

Biochemical Pathways

This compound affects the ferroptosis pathway, a process of regulated cell death . It modulates the expression of key markers of this pathway, such as Glutathione Peroxidase 4 (GPX4), Glutamate-Cysteine Ligase Modifier Subunit (GCLM), Heme Oxygenase 1 (HO-1), and 4 Hydroxynonenal (4-HNE) . These changes in expression can lead to significant alterations in cellular biochemistry .

Pharmacokinetics

It is known that the pharmacokinetics of similar compounds, such as quinine, can be influenced by factors such as severity of infection, routes of administration, and nutritional status .

Result of Action

The action of this compound results in the modulation of key markers that induce ferroptosis . This leads to a form of cell death driven by iron-dependent peroxidation of phospholipids . High expression levels of key genes modulating ferroptosis are associated with a worse prognosis in certain conditions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the severity of infection can impact the pharmacokinetics of this compound . .

Orientations Futures

Quininib has shown promise as a novel therapeutic agent for colorectal cancer . It significantly reduced tumor growth of HT-29-luc2 CRC tumor xenografts compared to vehicle control . The future of kinase drug discovery, the class of drugs to which this compound belongs, is being explored, with a focus on overcoming the challenge of drug resistance .

Propriétés

IUPAC Name

2-[(E)-2-quinolin-2-ylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-17-8-4-2-6-14(17)10-12-15-11-9-13-5-1-3-7-16(13)18-15/h1-12,19H/b12-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNDEWNGCMCWMA-ZRDIBKRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)/C=C/C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4838-66-8
Record name 2-(2-QUINOLIN-2-YL-VINYL)-PHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.